![molecular formula C11H13N5O2S2 B2964978 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448130-12-8](/img/structure/B2964978.png)

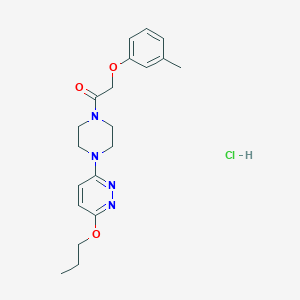

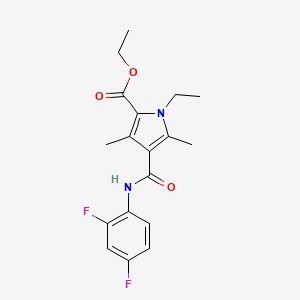

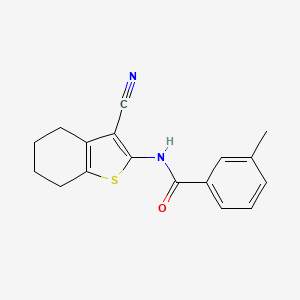

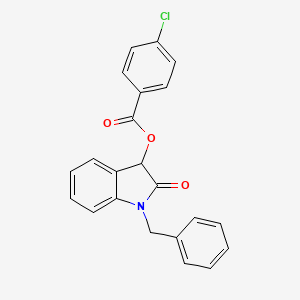

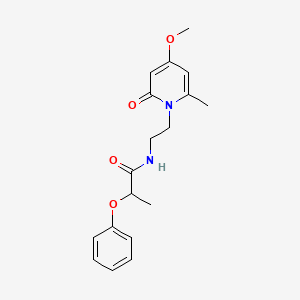

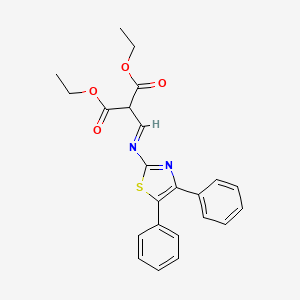

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide” is a complex organic compound that contains several heterocyclic moieties, including a thiadiazole, a pyrazole, and an oxazine . These types of compounds are often of interest in medicinal chemistry due to their potential biological activities .

Molecular Structure Analysis

The compound contains several heterocyclic rings, which are rings that contain atoms of at least two different elements. These rings often have interesting chemical properties and can interact in various ways with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Heterocyclic compounds like this one often have interesting properties, such as the ability to form hydrogen bonds, which can affect their solubility, stability, and reactivity .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Mechanisms

- The synthesis of novel heterocyclic compounds incorporating thiadiazole moieties has been explored, showcasing the potential for developing diverse chemical structures with specific properties. One study described the synthesis of various heterocycles such as pyrroles, pyridines, and aminopyrazoles, starting from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, which shares structural similarities with the query compound. These heterocycles were evaluated for their insecticidal activity, highlighting the versatility of thiadiazole derivatives in chemical synthesis (Fadda et al., 2017).

Biological Activities and Applications

Research on compounds structurally related to the query has shown promising biological activities. For example, derivatives incorporating the thiadiazole moiety have been evaluated for their antimicrobial properties, indicating their potential use in developing new antimicrobial agents. These compounds have been tested against various strains of bacteria and fungi, revealing some excellent biocidal properties (Youssef et al., 2011).

Another study focused on the design and synthesis of pyrazole derivatives as potential inhibitors of photosynthetic electron transport. The evaluation of these compounds revealed that a few exhibited excellent inhibitory properties in the micromolar range, comparable to commercial herbicides. This suggests the potential application of such compounds in agricultural settings as new herbicidal agents (Vicentini et al., 2005).

Antiviral and Antitumor Potential

Some derivatives of the query compound have been synthesized and tested for their anti-influenza A virus (subtype H5N1) activity. The study identified several compounds with significant antiviral activities against bird flu influenza (H5N1), demonstrating the potential of these compounds in antiviral research (Hebishy et al., 2020).

The antitumor potential of pyrazole derivatives has also been explored, with some compounds showing significant effects in mouse tumor model cancer cell lines, as well as human cancer cell lines of Colon cancer (HCT-29) and Breast cancer (MCF-7). These findings suggest a promising direction for the development of new antitumor agents (Nassar et al., 2015).

Wirkmechanismus

Biochemical pathways

1,3,4-thiadiazole compounds have been found to interfere with a variety of biochemical pathways, depending on their specific structures and targets .

Result of action

Based on the biological activities of other 1,3,4-thiadiazole compounds, it could potentially have a variety of effects, such as inhibiting the growth of cancer cells or reducing inflammation .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O2S2/c1-2-19-11-14-13-10(20-11)12-9(17)7-6-8-16(15-7)4-3-5-18-8/h6H,2-5H2,1H3,(H,12,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKGOERBVIIQFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)C2=NN3CCCOC3=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([1,1'-biphenyl]-4-yl)-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2964899.png)

![(Z)-methyl 2-(6-acetamido-2-((4-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2964900.png)

![2-{[2-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]butanamide](/img/structure/B2964902.png)

![N-(4-isopropylphenyl)-2-((2-thiomorpholinothiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2964904.png)

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-8-ol](/img/structure/B2964913.png)